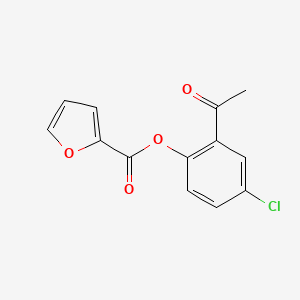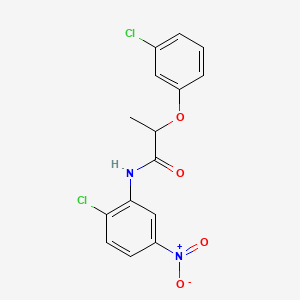
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine, also known as Ro 31-8220, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various biochemical and physiological studies.
Mécanisme D'action
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 inhibits PKC by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways that are regulated by PKC, such as the activation of transcription factors and the release of intracellular calcium.
Biochemical and Physiological Effects
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as regulate insulin secretion in pancreatic beta cells. (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the Na+/H+ exchanger.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 is its non-specificity, which allows for the inhibition of multiple protein kinases simultaneously. This can be useful in studying complex signaling pathways that involve multiple kinases. However, the non-specificity of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 can also be a limitation, as it may interfere with other cellular processes that are not directly related to the target kinase. Additionally, the use of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 may not be suitable for in vivo studies, as it may have off-target effects and toxicity.
Orientations Futures
There are several future directions for the use of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 in scientific research. One direction is to study its effects on specific PKC isoforms and other protein kinases, in order to better understand their roles in various cellular processes. Another direction is to investigate the potential therapeutic applications of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 in diseases such as cancer and diabetes. Additionally, the development of more specific inhibitors that target individual kinases may provide a more precise tool for studying cellular signaling pathways.
Méthodes De Synthèse
The synthesis of (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with magnesium to form a Grignard reagent, which is then reacted with (1,2-diphenylethyl)amine to produce the final product. The yield of this synthesis method is typically around 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
(5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has been widely used in scientific research as a protein kinase inhibitor. It is a non-specific inhibitor of protein kinase C (PKC) isoforms, which play important roles in various signaling pathways. (5-bromo-2-methoxybenzyl)(1,2-diphenylethyl)amine 31-8220 has also been shown to inhibit other protein kinases, such as mitogen-activated protein kinase (MAPK) and glycogen synthase kinase-3 (GSK-3).
Propriétés
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-1,2-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO/c1-25-22-13-12-20(23)15-19(22)16-24-21(18-10-6-3-7-11-18)14-17-8-4-2-5-9-17/h2-13,15,21,24H,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTDVNHGOWMBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)


![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)


![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
